molecular formula C13H14FNO2 B11746287 1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione

1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione

Cat. No.: B11746287
M. Wt: 235.25 g/mol
InChI Key: CVVAMTRFPONHBP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione is a chemical compound that features a fluorophenyl group and a piperidine ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione typically involves the reaction of 4-fluorobenzaldehyde with piperidine under specific conditions. The reaction may proceed through a series of steps including condensation, cyclization, and oxidation.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions are common to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the ketone group to alcohol.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione involves interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione
  • 1-(4-Methylphenyl)-2-(piperidin-1-yl)ethane-1,2-dione

Uniqueness

1-(4-Fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H14FNO2

Molecular Weight

235.25 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-piperidin-1-ylethane-1,2-dione

InChI

InChI=1S/C13H14FNO2/c14-11-6-4-10(5-7-11)12(16)13(17)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2

InChI Key

CVVAMTRFPONHBP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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